K-Casein (106-116),bovine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

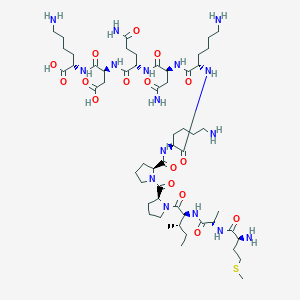

K-Casein (106-116), bovine, is a peptide derived from the kappa-casein protein found in bovine milk. This peptide sequence, Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys, plays a significant role in inhibiting platelet aggregation and fibrinogen binding, which are crucial processes in the development of atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

K-Casein (106-116), bovine, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers .

Industrial Production Methods

Industrial production of K-Casein (106-116), bovine, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as HPLC (high-performance liquid chromatography) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

K-Casein (106-116), bovine, primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by chymosin cleaves the peptide bond between Phe105 and Met106, resulting in the formation of para-kappa-casein and glycomacropeptide .

Common Reagents and Conditions

The hydrolysis of K-Casein (106-116), bovine, is typically carried out using chymosin under mild acidic conditions (pH 6.6). Other proteolytic enzymes like trypsin and chymotrypsin can also hydrolyze this peptide under specific conditions .

Major Products Formed

The major products formed from the hydrolysis of K-Casein (106-116), bovine, include para-kappa-casein and glycomacropeptide. These products have distinct physiological roles, such as enhancing digestion efficiency and inhibiting gastric pathogens .

Scientific Research Applications

K-Casein (106-116), bovine, has a wide range of scientific research applications:

Mechanism of Action

K-Casein (106-116), bovine, exerts its effects by inhibiting platelet aggregation and fibrinogen binding. The peptide interacts with specific receptors on the platelet surface, preventing the binding of fibrinogen and subsequent platelet aggregation. This mechanism is crucial in reducing the risk of thrombus formation and atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Alpha-Casein: Another milk protein with different peptide sequences and functions.

Beta-Casein: Known for its role in forming casein micelles and its nutritional properties.

Gamma-Casein: A degradation product of beta-casein with distinct physiological roles.

Uniqueness

K-Casein (106-116), bovine, is unique due to its specific inhibitory effects on platelet aggregation and fibrinogen binding. This property distinguishes it from other casein peptides, making it particularly valuable in cardiovascular research and therapeutic applications .

Biological Activity

K-casein, a significant component of bovine milk, plays a crucial role in various biological activities due to its unique structure and peptide sequences. The fragment K-casein (106-116) has been identified as a source of bioactive peptides, which exhibit a range of physiological effects, including antimicrobial, immunomodulatory, and antihypertensive activities. This article explores the biological activity of K-casein (106-116), focusing on its functional properties, mechanisms of action, and relevant case studies.

Structure and Composition of K-Casein

K-casein is one of the four main caseins found in milk, alongside αS1-, αS2-, and β-caseins. It is characterized by a high degree of glycosylation and contains several bioactive peptide sequences. The specific sequence of K-casein (106-116) is particularly noteworthy for its biological properties.

Table 1: Amino Acid Sequence of K-Casein (106-116)

| Position | Amino Acid |

|---|---|

| 106 | Ser |

| 107 | Thr |

| 108 | Pro |

| 109 | Arg |

| 110 | Glu |

| 111 | Gly |

| 112 | Ser |

| 113 | Leu |

| 114 | Val |

| 115 | Pro |

| 116 | Lys |

Antimicrobial Activity

K-casein (106-116) has demonstrated significant antimicrobial properties. Studies indicate that this peptide can inhibit the growth of pathogenic bacteria by disrupting their cell membranes or interfering with their metabolic processes. For instance, fragments derived from K-casein have shown effectiveness against Staphylococcus aureus and Listeria monocytogenes .

Antihypertensive Effects

Bioactive peptides from K-casein exhibit antihypertensive activity through the inhibition of angiotensin-converting enzyme (ACE). The sequence K-casein (106-116) has been linked to the production of casokinins, which are known to lower blood pressure by blocking ACE activity .

Table 2: Bioactive Peptides Derived from Bovine Caseins

| Peptide Sequence | Activity Type | Source Casein |

|---|---|---|

| K-casein (106-116) | Antimicrobial, Antihypertensive | K-casein |

| αS1-casein (23-27) | Antihypertensive | αS1-casein |

| β-casein (198-203) | Antimicrobial | β-casein |

Immunomodulatory Effects

Research has highlighted the immunomodulatory potential of K-casein-derived peptides. These peptides can enhance immune responses by promoting the activity of immune cells such as macrophages and lymphocytes . Additionally, they may modulate cytokine production, contributing to improved immune function.

The biological activity of K-casein (106-116) can be attributed to several mechanisms:

- Peptide Binding : The ability of bioactive peptides to bind to receptors on cell surfaces influences various cellular processes.

- Enzymatic Hydrolysis : The hydrolysis of K-casein by specific enzymes leads to the release of bioactive peptides that exert physiological effects.

- Antioxidant Properties : Some studies suggest that these peptides possess antioxidant capabilities, helping to mitigate oxidative stress in cells .

Study on Antimicrobial Properties

A study conducted by Lahov & Regelson (1996) isolated isracidin from K-casein, demonstrating its significant antibacterial activity against S. aureus. The study concluded that the positive charge on isracidin enhances its interaction with negatively charged bacterial membranes, leading to bacterial lysis.

Study on Antihypertensive Effects

Research by Hernández-Ledesma et al. (2005) identified several ACE-inhibitory peptides derived from bovine caseins, including those from K-casein. Their findings indicated that these peptides could effectively lower blood pressure in hypertensive animal models.

Properties

Molecular Formula |

C55H96N16O16S |

|---|---|

Molecular Weight |

1269.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |

InChI Key |

WZLJZKGLZNXBCA-HTEKKTDCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.